molecular formula C14H23BN2O2 B11738458 N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B11738458
M. Wt: 262.16 g/mol
InChI Key: KYHIWOULDJNXMT-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine: is a chemical compound that features a pyridine ring substituted with an amine group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the borylation of a pyridine derivative. One common method involves the reaction of 5-bromo-N-ethyl-N-methylpyridin-3-amine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to various reduced products.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyridine or boronate ester derivatives.

    Substitution: New carbon-carbon bonded products.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis for the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to create molecules with potential therapeutic effects. Its ability to form stable carbon-carbon bonds makes it valuable in the design of drug candidates.

Industry: In the chemical industry, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. This process involves the oxidative addition, transmetalation, and reductive elimination steps typical of Suzuki-Miyaura coupling reactions.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Uniqueness: N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of both an amine and a boronate ester group. This combination of functional groups provides versatility in synthetic applications, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C14H23BN2O2

Molecular Weight

262.16 g/mol

IUPAC Name

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

InChI

InChI=1S/C14H23BN2O2/c1-7-17(6)12-8-11(9-16-10-12)15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3

InChI Key

KYHIWOULDJNXMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C)CC

Origin of Product

United States

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